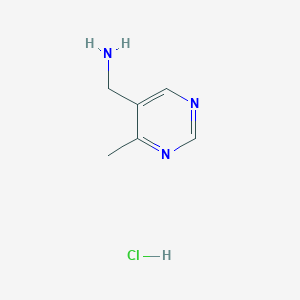

(4-Methylpyrimidin-5-yl)methanamine hydrochloride

Description

(4-Methylpyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative featuring a methyl group at the 4-position of the pyrimidine ring and a methanamine group at the 5-position, stabilized as a hydrochloride salt. Pyrimidine derivatives are critical in pharmaceutical chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and medicinal applications.

Properties

IUPAC Name |

(4-methylpyrimidin-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-6(2-7)3-8-4-9-5;/h3-4H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNSYPDMIJIMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 4-methylpyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of (4-Methylpyrimidin-5-yl)methanamine hydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through recrystallization or other separation techniques.

Types of Reactions:

Oxidation: (4-Methylpyrimidin-5-yl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted pyrimidine derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Medicinal Chemistry

(4-Methylpyrimidin-5-yl)methanamine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: PDE10A Inhibitors

Recent studies have focused on the development of phosphodiesterase 10A (PDE10A) inhibitors, where compounds similar to (4-Methylpyrimidin-5-yl)methanamine hydrochloride have shown promise in treating schizophrenia. For instance, modifications of pyrimidine derivatives have led to enhanced potency and selectivity for PDE10A, which is crucial for managing neuropsychiatric disorders .

Antimicrobial Activity

Research indicates that compounds containing pyrimidine rings exhibit antimicrobial properties. The ability of (4-Methylpyrimidin-5-yl)methanamine hydrochloride to disrupt bacterial cell membranes has been explored, showing potential as an antimicrobial agent.

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-Methylpyrimidin-5-yl)methanamine hydrochloride | E. coli | 32 µg/mL |

| Similar Pyrimidine Derivative | S. aureus | 16 µg/mL |

| Control Antibiotic | Penicillin | 8 µg/mL |

Biochemical Research

The compound has also been utilized in biochemical assays to study enzyme interactions and signaling pathways. Its role in modulating specific receptors can provide insights into cellular mechanisms.

Case Study: Receptor Modulation

In studies involving serotonin receptors, derivatives of (4-Methylpyrimidin-5-yl)methanamine hydrochloride have been shown to selectively activate certain pathways, influencing neurotransmitter release and potentially leading to antidepressant effects .

Synthesis and Optimization

The synthesis of (4-Methylpyrimidin-5-yl)methanamine hydrochloride typically involves multi-step reactions starting from simpler pyrimidine derivatives. Optimization of these synthetic routes is crucial for enhancing yield and purity.

Table 2: Synthetic Routes for (4-Methylpyrimidin-5-yl)methanamine Hydrochloride

| Step | Starting Material | Reaction Type | Conditions |

|---|---|---|---|

| 1 | 4-Methylpyrimidine | Alkylation | Base-catalyzed reaction |

| 2 | Resulting Intermediate | Hydrochlorination | Addition of HCl |

| 3 | Final Product | Crystallization | Solvent evaporation |

Mechanism of Action

The mechanism of action of (4-Methylpyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Methanamine Hydrochlorides

(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine Hydrochloride

- Molecular Formula : C₈H₁₃ClFN₃

- Molecular Weight : 205.66 g/mol

- Key Features: Incorporates a fluorinated isopropyl group at the 4-position.

4,6-Dichloro-5-methoxypyrimidine

- Molecular Formula : C₅H₄Cl₂N₂O

- Molecular Weight : 191.01 g/mol

- Key Features : Chlorine atoms at the 4- and 6-positions and a methoxy group at the 5-position. The dichloro substitution enhances electrophilicity, favoring nucleophilic substitution reactions. However, the absence of the methanamine group limits its utility in amine-directed biological interactions .

Heterocyclic Methanamine Hydrochlorides with Non-Pyrimidine Cores

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Molecular Formula : C₁₀H₉ClN₂S·HCl

- Molecular Weight : 261.17 g/mol

- Key Features: A thiazole ring substituted with a chlorophenyl group. Thiazoles are known for their antimicrobial and anti-inflammatory properties.

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

Simple Amine Hydrochlorides

Dimethylamine Hydrochloride

Comparative Data Table

Research Findings and Implications

- Substituent Effects : Fluorine or chlorine atoms in pyrimidine analogs (e.g., and ) enhance electronic effects and binding affinity to hydrophobic pockets in proteins. The methyl group in the target compound may offer a balance between lipophilicity and steric hindrance .

- Hydrogen Bonding : Pyrimidine derivatives form directional hydrogen bonds via amine and ring nitrogen atoms, critical for crystal packing (as seen in ) and biological target interactions. Thiazole and pyrazole analogs may exhibit altered hydrogen-bonding patterns due to differing heteroatom positions .

- Thermal Stability : Aromatic methanamine hydrochlorides generally exhibit higher melting points (e.g., 268°C for thiazole derivatives in ) compared to aliphatic amines like dimethylamine hydrochloride, which are more volatile .

Biological Activity

(4-Methylpyrimidin-5-yl)methanamine hydrochloride, also known by its CAS number 1427195-06-9, is a compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a methyl group at the 4-position and a methanamine moiety. Its molecular formula is , and it possesses significant polar characteristics due to the presence of the amine and chloride groups.

Biological Activity Overview

Research indicates that (4-Methylpyrimidin-5-yl)methanamine hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

- Anticancer Activity : There is emerging evidence indicating its potential to disrupt cancer cell proliferation.

The mechanisms by which (4-Methylpyrimidin-5-yl)methanamine hydrochloride exerts its effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to interfere with specific enzymatic pathways crucial for cell survival and proliferation.

- Membrane Disruption : The compound may affect bacterial cell membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of (4-Methylpyrimidin-5-yl)methanamine hydrochloride against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. -

Cytotoxicity Assessment :

In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cells compared to normal fibroblasts. This selectivity was quantified using MTT assays, where concentrations above 50 µM resulted in over 70% reduction in viable cancer cells while sparing normal cells . -

Mechanistic Insights :

Molecular docking studies revealed that (4-Methylpyrimidin-5-yl)methanamine hydrochloride binds effectively to target proteins involved in cellular metabolism, potentially leading to altered cellular signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.